molecular formula C14H14FNO B1309792 4-(4-Fluoro-benzyloxy)-benzylamine CAS No. 849807-02-9

4-(4-Fluoro-benzyloxy)-benzylamine

Cat. No.: B1309792
CAS No.: 849807-02-9
M. Wt: 231.26 g/mol
InChI Key: UAZWSEVTDFFCDM-UHFFFAOYSA-N
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Description

4-(4-Fluoro-benzyloxy)-benzylamine is an organic compound with the molecular formula C14H14FNO It is characterized by the presence of a fluorine atom attached to a benzyloxy group, which is further connected to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzyloxy)-benzylamine typically involves the reaction of 4-fluorobenzyl alcohol with benzylamine in the presence of a suitable catalyst. One common method involves the use of potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-benzyloxy)-benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-Fluoro-benzyloxy)-benzaldehyde, while reduction can produce this compound derivatives.

Scientific Research Applications

4-(4-Fluoro-benzyloxy)-benzylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-benzyloxy)-phenylamine
  • 4-(4-Fluoro-benzyloxy)-benzoic acid

Uniqueness

4-(4-Fluoro-benzyloxy)-benzylamine is unique due to its specific structural features, such as the presence of both a fluorine atom and a benzyloxy group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZWSEVTDFFCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251339
Record name 4-[(4-Fluorophenyl)methoxy]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849807-02-9
Record name 4-[(4-Fluorophenyl)methoxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849807-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluorophenyl)methoxy]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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